molecular formula C23H16N2O3S B2399522 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 888409-68-5

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2399522
CAS No.: 888409-68-5
M. Wt: 400.45
InChI Key: NYPJHPHURFSVJS-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the desired functional groups . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as halogens or alkyl groups .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its specific structural features, such as the presence of both benzothiazole and chromene moieties.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S/c1-12-7-10-19-20(13(12)2)24-23(29-19)25-21(26)17-11-16-15-6-4-3-5-14(15)8-9-18(16)28-22(17)27/h3-11H,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJHPHURFSVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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